molecular formula C14H18N2O2S B12724400 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- CAS No. 88655-28-1

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-

Cat. No.: B12724400
CAS No.: 88655-28-1
M. Wt: 278.37 g/mol
InChI Key: QEYRLAJIZZPJBI-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with an ethoxyphenyl group and a thioxo group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different tetrahydropyrimidinone derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidinone compounds .

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

88655-28-1

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

1-[2-(4-ethoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H18N2O2S/c1-2-18-12-5-3-11(4-6-12)7-9-16-10-8-13(17)15-14(16)19/h3-6H,2,7-10H2,1H3,(H,15,17,19)

InChI Key

QEYRLAJIZZPJBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S

Origin of Product

United States

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